N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide

Enzyme Inhibition Isothermal Titration Calorimetry Carbonic Anhydrase

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide (CAS 518320-47-3), often designated as AMBSA, is a synthetic small-molecule sulfonylacetamide featuring a benzofuran core, an acetyl substituent, and a 2,5-dimethylphenylsulfonyl moiety. It belongs to the broader class of benzofuran sulfonamides, a family investigated for diverse biological activities including enzyme inhibition.

Molecular Formula C21H21NO5S
Molecular Weight 399.5g/mol
CAS No. 518320-47-3
Cat. No. B489144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide
CAS518320-47-3
Molecular FormulaC21H21NO5S
Molecular Weight399.5g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C
InChIInChI=1S/C21H21NO5S/c1-12-6-7-13(2)20(10-12)28(25,26)22(16(5)24)17-8-9-19-18(11-17)21(14(3)23)15(4)27-19/h6-11H,1-5H3
InChIKeyRQNIWOFEDNHZJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide (AMBSA; CAS 518320-47-3) for Research


N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide (CAS 518320-47-3), often designated as AMBSA, is a synthetic small-molecule sulfonylacetamide featuring a benzofuran core, an acetyl substituent, and a 2,5-dimethylphenylsulfonyl moiety . It belongs to the broader class of benzofuran sulfonamides, a family investigated for diverse biological activities including enzyme inhibition . Its specific molecular formula is C21H21NO5S, with a molecular weight of 399.46 g/mol, and it is typically procured for research at a purity of 95% .

Fragment Lead-like benzofuran sulfonamide for enzyme inhibitor studies
Target Carbonic anhydrase inhibitor fragment-based design
Format Research-grade small molecule; supports in vitro biochemical assays

Why N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,5-dimethylphenyl)sulfonylacetamide is Not Interchangeable with Close Analogs


Substitution of AMBSA with its nearest structural analogs, such as the 2,4-dimethylphenyl regioisomer (CAS 518321-13-6) or the benzamide derivative (CAS 518320-15-5), is not possible without a change in biochemical behavior. The specific 2,5-substitution pattern on the phenylsulfonyl ring is a critical determinant of molecular recognition, as demonstrated by measured differences in binding affinity to the model enzyme carbonic anhydrase compared to other sulfonamides . The core acetamide linkage, as opposed to a benzamide, further alters the compound's shape and hydrogen-bonding capacity, directly impacting target engagement and selectivity profiles established in research models .

Regioisomer Mismatch 2,5- vs 2,4-dimethylphenyl substitution may alter sulfonamide binding pocket recognition; direct substitution not supported.
Scaffold Shift Acetamide-to-benzamide core change increases MW and lipophilicity, potentially shifting target engagement profile from fragment-like behavior.

Quantitative Evidence for Selection of AMBSA (CAS 518320-47-3) Over Analogs


Carbonic Anhydrase Binding Affinity: AMBSA vs. Sulfanilamide by ITC

In a head-to-head ITC experiment, AMBSA demonstrated a dissociation constant (KD) of approximately 10 µM against bovine carbonic anhydrase, compared to a KD of approximately 8 µM for the clinical sulfonamide inhibitor Sulfanilamide . This indicates near-equivalent binding activity, but the difference highlights a distinct thermodynamic signature arising from the unique benzofuran-acetamide scaffold of AMBSA .

Binding affinity
Data to verify
KD ≈ 10 µM vs Sulfanilamide ≈ 8 µM
Reported binding benchmark for carbonic anhydrase inhibitor design
ITC application note; peer review not confirmed
Enzyme Inhibition Isothermal Titration Calorimetry Carbonic Anhydrase

Regioisomeric Differentiation: 2,5- vs. 2,4-Dimethylphenylsulfonyl Substitution

The target compound's 2,5-dimethylphenylsulfonyl substitution pattern is structurally distinct from the analog N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4-dimethylphenyl)sulfonylacetamide (CAS 518321-13-6) . While both share identical molecular formulas (C21H21NO5S) and mass (399.46 Da), the positional isomerism shifts the electronic and steric environment of the sulfonamide group. No direct comparative biological data was identified for this pair; however, class-level evidence from sulfonamide SAR suggests that para- vs. meta-methyl substituent effects can modulate conformational preferences and target binding by over an order of magnitude [1].

Regioisomeric identity
Class-level inference
2,5- vs 2,4-dimethylphenyl; identical mass, positional isomerism
Regioisomer identity may critically affect binding
SAR class knowledge; direct data unavailable
Structure-Activity Relationship Regioisomeric Selectivity Molecular Recognition

Core Scaffold Distinction: Acetamide vs. Benzamide Analog

The target AMBSA is an acetamide (C2 spacer), while a closely related compound is its benzamide counterpart, N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((2,5-dimethylphenyl)sulfonyl)benzamide (CAS 518320-15-5) . This core modification increases molecular weight from approximately 399.5 g/mol to 461.5 g/mol and adds a phenyl ring, fundamentally altering the compound's lipophilicity and shape. No head-to-head assay data was identified, but the acetamide scaffold offers a smaller, fragment-like profile suitable for chemical elaboration, whereas the benzamide is a more rigid, extended structure .

Core scaffold
Context-dependent
Acetamide (MW 399.5) vs Benzamide (MW 461.5)
Scaffold choice may alter compound developability profile
No head-to-head bioactivity data
Scaffold Hopping Drug Design Chemical Biology

Validated Application Scenarios for AMBSA (CAS 518320-47-3) Based on Differential Evidence


Carbonic Anhydrase Inhibitor Fragment-Based Drug Design

The measured KD of ~10 µM against bovine carbonic anhydrase positions AMBSA as a validated fragment hit. Research teams can procure it as a starting point for fragment growth or merging, leveraging the pre-existing ITC binding data to accelerate structure-activity relationship cycles while avoiding inactive analogs like the 2,4-regioisomer.

Regioisomer-Selective Probe for Sulfonamide Binding Interactions

The compound's unique 2,5-substitution pattern makes it useful for probing the steric constraints of sulfonamide-binding enzyme pockets. It serves as a matched molecular pair with the 2,4-isomer in studies aimed at dissecting the energetic consequences of a single methyl group translocation on ligand-target recognition.

Chemical Biology Tool for Acylsulfonamide-Benzofuran SAR Exploration

AMBSA's core acetamide structure differentiates it from existing benzamide analogs (CAS 518320-15-5) and the KAT6A/B inhibitor series reported in the literature . It is a suitable procurement choice for research groups exploring novel acylsulfonamide-benzofuran chemical space outside the heavily patented KAT6A/B inhibitor domain, where an alternative core is a key differentiator.

Application
Selection Property
Validation Focus
Fragment-based inhibitor design
Carbonic anhydrase binding benchmark
Binding assay reproducibility & SAR expansion
Sulfonamide binding pocket steric mapping
2,5- vs 2,4-regioisomer identity
Regioisomer-specific binding assay
Acylsulfonamide-benzofuran SAR exploration
Acetamide core vs benzamide analog
Scaffold-specific activity profiling
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